9-Bromo-10-hydroxycamptothecin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-10-hydroxycamptothecin is a derivative of camptothecin, a naturally occurring alkaloid found in the Camptotheca acuminata tree. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . The addition of a bromine atom at the 9th position and a hydroxyl group at the 10th position enhances its biological activity and solubility, making it a valuable compound in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-hydroxycamptothecin typically involves the bromination of 10-hydroxycamptothecin. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Bromo-10-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 10-hydroxycamptothecin.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 10-Hydroxycamptothecin.
Substitution: Various substituted camptothecin derivatives with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
9-Bromo-10-hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other camptothecin derivatives with improved properties.
Biology: Studied for its effects on DNA replication and transcription.
Wirkmechanismus
The primary mechanism of action of 9-Bromo-10-hydroxycamptothecin is the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis in cancer cells . Additionally, the bromine and hydroxyl groups enhance the compound’s binding affinity and specificity to the enzyme .
Vergleich Mit ähnlichen Verbindungen
10-Hydroxycamptothecin: Lacks the bromine atom, resulting in lower potency and solubility.
Topotecan: A semi-synthetic derivative with a dimethylaminomethyl group at the 9th position, used clinically for cancer treatment.
Irinotecan: Another semi-synthetic derivative with a bulky side chain, used for treating colorectal cancer.
Uniqueness: 9-Bromo-10-hydroxycamptothecin stands out due to its enhanced biological activity and solubility compared to its parent compound, 10-hydroxycamptothecin. The presence of the bromine atom increases its potency, making it a promising candidate for further drug development .
Eigenschaften
Molekularformel |
C19H14BrN3O5 |
---|---|
Molekulargewicht |
444.2 g/mol |
IUPAC-Name |
8-bromo-19-ethyl-19-hydroxy-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,8,10,15(20)-hexaene-7,14,18-trione |
InChI |
InChI=1S/C19H14BrN3O5/c1-2-19(27)11-4-13-15-8(3-9-12(22-15)5-21-16(24)14(9)20)6-23(13)17(25)10(11)7-28-18(19)26/h3-5,27H,2,6-7H2,1H3,(H,21,24) |
InChI-Schlüssel |
HDLREYPVTCMZAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C(=O)NC=C5N=C4C3=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.